molecular formula C19H25NO3 B13337325 Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate

Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate

Cat. No.: B13337325
M. Wt: 315.4 g/mol
InChI Key: JMNLZCMQODVRKP-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[331]nonane-1-carboxylate is a complex organic compound belonging to the class of azabicyclo nonanes This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted derivatives of the target compound . The stereochemical aspects of these reactions are crucial, as they determine the final configuration of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester and benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
  • Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
  • Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate

Uniqueness

This compound is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with enzymes, receptors, and other molecules, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate

InChI

InChI=1S/C19H25NO3/c1-3-23-17(22)19-11-7-10-18(2,16(19)21)13-20(14-19)12-15-8-5-4-6-9-15/h4-6,8-9H,3,7,10-14H2,1-2H3

InChI Key

JMNLZCMQODVRKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCC(C1=O)(CN(C2)CC3=CC=CC=C3)C

Origin of Product

United States

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